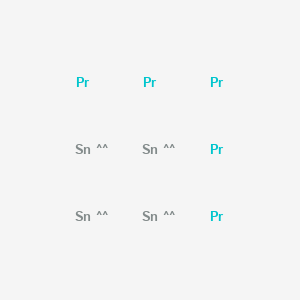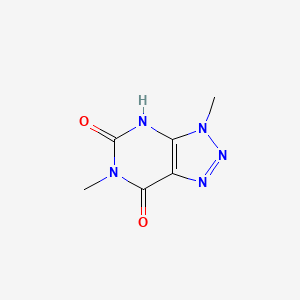
1,9-Dimethyl-8-azaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethyl-8-azaxanthin is a synthetic compound belonging to the class of xanthophylls, which are oxygenated derivatives of carotenoids This compound is known for its vibrant orange-red color and is structurally similar to other carotenoids like astaxanthin and β-carotene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
Wissenschaftliche Forschungsanwendungen
1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.
Wirkmechanismus
The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.
Vergleich Mit ähnlichen Verbindungen
1,9-Dimethyl-8-azaxanthin is compared with other similar compounds like astaxanthin, β-carotene, and lutein:
Astaxanthin: Both compounds have strong antioxidant properties, but this compound is more stable under certain conditions.
β-Carotene: While β-carotene is a precursor to vitamin A, this compound does not have pro-vitamin A activity but has superior antioxidant capacity.
Lutein: Both compounds are used as natural colorants, but this compound has a more intense color and higher stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong antioxidant and anti-inflammatory effects, make it a valuable subject of research in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
2278-14-0 |
|---|---|
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |
InChI-Schlüssel |
GTHVLJOZZSSHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



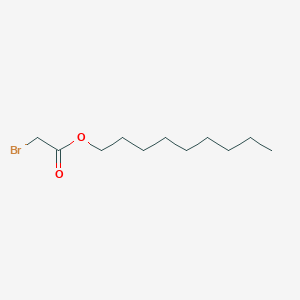


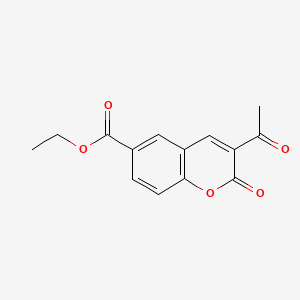

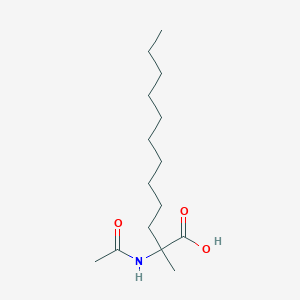

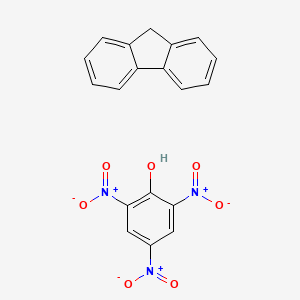
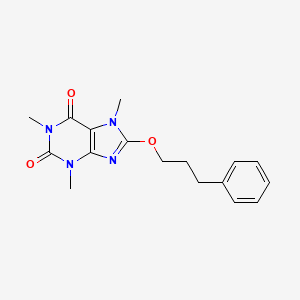


![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
